molecular formula C18H21ClN4O3 B298796 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide

2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No. B298796
M. Wt: 376.8 g/mol
InChI Key: ZUBINICUKOFBIN-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide in lab experiments include its high potency and specificity towards cancer cells and its potential use as a new antibiotic. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide. These include the development of new anticancer drugs based on this compound, further studies to determine its safety and efficacy, and the development of new antibiotics based on this compound. Additionally, further studies are needed to determine the potential use of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide involves the reaction between 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and N-(2-methoxyethyl)-2-oxoacetohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit significant activity against a variety of cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use in the treatment of bacterial and fungal infections.

properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

N//'-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C18H21ClN4O3/c1-12-10-14(11-21-22-18(25)17(24)20-8-9-26-3)13(2)23(12)16-6-4-15(19)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)(H,22,25)/b21-11+

InChI Key

ZUBINICUKOFBIN-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C(=O)NCCOC

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NCCOC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NCCOC

Origin of Product

United States

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